Crystallographic Conformational Differentiation: Urea Core Anti Conformation vs. Articaine-Like Amide Scaffolds
Single-crystal X-ray analysis reveals that the urea NH groups of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea adopt an anti conformation, with the dihedral angle between the hydroxy-phenyl ring and the thiourea plane being 54.53° [1]. In contrast, articaine, a structural isomer (C₁₃H₂₀N₂O₃S), contains an amide rather than a urea linker and a thiophene ring that imposes a different conformational landscape, resulting in distinct solid-state packing and hydrogen-bonding networks . No head-to-head crystallographic comparison exists, but the published data indicate that the urea derivative provides a more directional hydrogen-bond donor/acceptor array.
| Evidence Dimension | Urea NH conformation and hydrogen-bonding geometry |
|---|---|
| Target Compound Data | Anti NH conformation; dihedral angle between phenyl ring and thiourea plane: 54.53° [1] |
| Comparator Or Baseline | Articaine (C₁₃H₂₀N₂O₃S, CAS 23964-58-1): amide linker, thiophene ring; no published dihedral data for urea moiety |
| Quantified Difference | Qualitative difference in hydrogen-bond donor count (urea N–H vs. amide N–H), no direct dihedral comparison available. |
| Conditions | X-ray diffraction, solid state, 293 K |
Why This Matters
The anti urea conformation provides a predictable hydrogen-bonding motif for crystal engineering or structure-based drug design where precise complementarity is required.
- [1] Akbal, T. Master's Thesis, Ondokuz Mayıs Üniversitesi, 2005 (includes C₁₃H₂₀N₂O₃S crystal data). View Source
